Studies show that CBDA exhibits anti-inflammatory properties, potentially making it beneficial for conditions like inflammatory bowel disease and arthritis. One study published in the British Journal of Pharmacology, for example, demonstrated that CBDA effectively reduced inflammation in a mouse model of colitis [].
CBDA might also hold promise for managing nausea and vomiting. A study published in Life Sciences found that CBDA, unlike CBD, directly activates a specific serotonin receptor (5-HT1A) associated with anti-emetic effects []. This suggests that CBDA could be a potential option for treating nausea and vomiting induced by chemotherapy or other medical interventions.
Emerging evidence suggests that CBDA might possess neuroprotective properties. A study published in the journal Molecules found that CBDA protected neurons from oxidative stress-induced damage in a cell culture model []. This finding warrants further investigation into the potential of CBDA for treating neurodegenerative diseases like Alzheimer's and Parkinson's.
Cannabidiolic acid is a naturally occurring cannabinoid found predominantly in the cannabis plant. It is the precursor to cannabidiol, which is one of the most studied cannabinoids due to its therapeutic potential. Cannabidiolic acid is primarily located in the glandular trichomes of female cannabis flowers, where it plays a crucial role in the plant's chemistry and pharmacology. The molecular formula of cannabidiolic acid is C22H30O4, and it features a carboxylic acid functional group that distinguishes it from its decarboxylated form, cannabidiol .
The exact mechanism of action of CBDA is still being explored. Unlike CBD, CBDA exhibits a lower affinity for the cannabinoid receptors CB1 and CB2, the primary targets of THC (tetrahydrocannabinol, the psychoactive compound in cannabis) []. Research suggests CBDA may interact with other receptors and enzymes in the body, potentially explaining its therapeutic effects [].
Some proposed mechanisms include:
Cannabidiolic acid exhibits a range of biological activities. Research indicates that it possesses anti-inflammatory, anti-cancer, anti-emetic, and anti-convulsant properties. Its ability to modulate inflammation and pain pathways makes it a candidate for therapeutic applications in conditions such as epilepsy and chronic pain syndromes. Furthermore, its antioxidant capabilities suggest potential protective effects against oxidative stress .
Cannabidiolic acid is biosynthesized in cannabis plants through the action of cannabidiolic acid synthase on olivetolic acid and cannabigerolic acid. This enzymatic reaction leads to the formation of cannabidiolic acid as a natural product within the plant's metabolic pathways. Synthetic methods for producing cannabidiolic acid include:
Studies exploring the interactions of cannabidiolic acid with other compounds have revealed important insights into its pharmacological potential. For instance, research has shown that cannabidiolic acid can enhance the efficacy of certain medications by modulating their absorption or metabolism. Furthermore, its interactions with cannabinoid receptors suggest a complex role in the endocannabinoid system, potentially influencing mood and physiological responses .
Cannabidiolic acid shares structural similarities with several other cannabinoids. Here are some notable comparisons:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Cannabidiol | Decarboxylated form of cannabidiolic acid | Non-psychoactive; widely studied for therapeutic use |
| Tetrahydrocannabinol | Psychoactive; derived from cannabidiolic acid | Known for its euphoric effects; used medically for pain relief |
| Cannabigerol | Precursor to other cannabinoids | Non-psychoactive; potential anti-inflammatory properties |
| Cannabichromene | Rare cannabinoid with anti-inflammatory effects | May enhance the effects of other cannabinoids |
Cannabidiolic acid stands out due to its unique carboxylic structure which contributes to its distinct biological activities and reactivity compared to these similar compounds .
CBDAS (EC 1.21.3.8) catalyzes the stereospecific oxidative cyclization of cannabigerolic acid (CBGA) into CBDA through a flavin adenine dinucleotide (FAD)-dependent mechanism. The enzyme operates via a two-step process:
Structural studies reveal CBDAS as a 74 kDa monomeric glycoprotein with two domains sandwiching the FAD cofactor. The active site contains conserved residues (His114, Cys176) critical for substrate binding and catalysis. Optimal activity occurs at pH 5.0, with a Kₘ of 0.206 mM for CBGA.
Table 1: Comparative Properties of CBDAS and THCAS
CBDAS and THCAS share 83.9% amino acid sequence homology, indicating divergence from a common ancestral gene in the Cannabaceae family. Phylogenetic analyses classify these oxidocyclases into three clades:
Gene duplication events ~28 MYA facilitated functional specialization, with CBDAS acquiring mutations in substrate-binding pockets to favor CBDA over THCA production. Synteny analysis identifies two genomic blocks in Cannabis:
CBDAS exhibits strict regioselectivity for CBGA but tolerates minor substrate variations:
| Substrate | Relative Activity (%) |
|---|---|
| Cannabigerolic acid | 100 |
| Cannabinerolic acid | 15.8 |
| Olivetolic acid + GPP | <1 |
Stereochemical control arises from:
Mutagenesis studies demonstrate that substituting Ala414 with Val in CBDAS enhances catalytic efficiency 3.3-fold while broadening pH tolerance.
CBDA production is regulated at multiple levels:
Table 2: Phytohormonal Effects on CsCBDAS Promoter Activity
| Treatment | Fold Induction |
|---|---|
| Indole-3-acetic acid (IAA) | 3.2 |
| Gibberellic acid (GA₃) | 2.8 |
| Salicylic acid (SA) | 4.1 |
| Abscisic acid (ABA) | 1.5 |
CBDA exerts anti-inflammatory effects primarily through modulation of peroxisome proliferator-activated receptor gamma (PPARγ) signaling. PPARγ, a nuclear receptor regulating inflammatory gene expression, is activated by CBDA at concentrations demonstrating physiological relevance. In triple-negative breast cancer (TNBC) MDA-MB-231 cells, CBDA abrogates cyclooxygenase-2 (COX-2) expression by disrupting PPARβ/δ-mediated transcriptional activation [2]. While early studies emphasized PPARβ/δ interactions, subsequent research revealed CBDA's superior affinity for PPARγ compared to decarboxylated cannabinoids [5].
CBDA's carboxyl group enhances its binding to PPARγ's ligand-binding domain compared to CBD. Molecular docking studies demonstrate that CBDA forms stable hydrogen bonds with key residues (Cys285, Ser342) in the PPARγ pocket, stabilizing the receptor's active conformation [5]. This interaction facilitates coactivator recruitment, initiating transcription of anti-inflammatory target genes such as adiponectin and fatty acid-binding protein 4 (FABP4) [6].
PPARγ activation by CBDA suppresses nuclear factor-kappa B (NF-κB) translocation and activator protein-1 (AP-1) activity, critical regulators of pro-inflammatory cytokines. In lipopolysaccharide (LPS)-stimulated macrophages, CBDA (10 μM) reduces interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) production by 62% and 58%, respectively, through PPARγ-dependent mechanisms [6]. Parallel inhibition of COX-2 enzymatic activity (IC₅₀ = 3.7 μM) further limits prostaglandin E₂ synthesis, creating dual anti-inflammatory activity [2].
Table 1: Comparative PPAR Activation by Cannabinoid Acids vs. Neutral Forms
| Compound | PPARγ EC₅₀ (μM) | PPARβ/δ EC₅₀ (μM) | PPARα EC₅₀ (μM) |
|---|---|---|---|
| CBDA | 0.8 | 2.1 | 5.4 |
| CBD | 3.2 | >10 | >10 |
| Δ9-THCA | 0.5 | 1.8 | 4.9 |
| GW501516 (Ref) | - | 0.01 | - |
Data adapted from in vitro reporter gene assays [5] [6].
Current understanding of CBDA's serotonergic activity remains limited compared to other pharmacological mechanisms. Preliminary evidence suggests potential interactions with 5-hydroxytryptamine (5-HT) receptors, though the provided research materials do not contain direct evidence of 5-HT1A receptor-mediated anti-emetic effects. Further investigation is required to elucidate CBDA's capacity to modulate serotonergic signaling pathways.
CBDA demonstrates notable anticonvulsant properties in preclinical models of temperature-sensitive seizures. In Scn1a RX/+ mice modeling Dravet syndrome, intraperitoneal CBDA (50 mg/kg) elevated the temperature threshold for generalized tonic-clonic seizures from 40.1°C to 42.3°C [1]. The effect correlated with rapid plasma absorption (Tₘₐₓ = 15-45 minutes) and brain penetration contingent on formulation—CBDA in Tween 80 vehicles achieved brain-plasma ratios of 1.9 versus ≤0.04 in lipid-based emulsions [1].
While CBDA's exact antiseizure mechanism remains under investigation, in silico analyses predict interactions with voltage-gated sodium channel (Nav1.1) voltage sensors. Molecular dynamics simulations reveal CBDA binding stabilizes the channel's inactivated state, reducing neuronal hyperexcitability during febrile conditions [1]. Complementary in vitro patch-clamp studies show 30% inhibition of Nav1.1 peak currents at 10 μM CBDA [1].
CBDA exhibits preferential cytotoxicity against TNBC cells through PPARγ-mediated metabolic reprogramming. In MDA-MB-231 cultures, 25 μM CBDA decreases cell viability by 72% over 48 hours while sparing non-tumorigenic MCF-10A cells [2] [4]. Transcriptomic profiling revealed upregulation of PPARγ targets angiopoietin-like 4 (ANGPTL4) and adipocyte differentiation-related protein (ADRP) by 8.2-fold and 5.6-fold, respectively [4]. These proteins induce lipid droplet accumulation and mitochondrial uncoupling, diverting energy metabolism from glycolysis toward fatty acid oxidation.
Table 2: CBDA Effects on TNBC Cell Line Metabolic Markers
| Parameter | CBDA (10 μM) | CBDA (25 μM) | GW501516 (1 μM) |
|---|---|---|---|
| ATP Production (nmol/mg) | 12.4 ± 1.2 | 6.8 ± 0.9* | 18.2 ± 2.1 |
| Lactate Dehydrogenase | 0.82 ± 0.11 | 0.45 ± 0.07* | 1.24 ± 0.15 |
| ROS Levels (Fold Change) | 1.9 ± 0.3 | 3.4 ± 0.5* | 0.8 ± 0.1 |
*P < 0.01 vs. vehicle control [2] [4].
Despite PPARγ's dominant role, CBDA synergizes with PPARβ/δ agonists in TNBC models. Co-treatment with 1 μM GW501516 (PPARβ/δ agonist) and 10 μM CBDA increases ANGPTL4 expression 12-fold compared to either compound alone [4]. This synergy suggests CBDA acts as a PPARβ/δ coactivator in certain transcriptional contexts, potentially through stabilization of the receptor-coactivator complex [4].
Cannabidiolic acid exhibits complex interactions with endocannabinoid system components, characterized by weak direct receptor binding but significant modulatory effects on system function. The compound demonstrates minimal affinity for canonical cannabinoid receptors while exerting indirect effects on endocannabinoid metabolism and transport mechanisms [7] [8].
Cannabidiolic acid shows weak binding affinity for cannabinoid receptor subtype 1 with a displacement constant of approximately 100-120 nanomolar [7]. However, functional studies reveal that this binding translates to negative allosteric modulation rather than direct competitive antagonism. The compound reduces the potency and efficacy of established cannabinoid receptor agonists, including delta-9-tetrahydrocannabinol and 2-arachidonoylglycerol, in cellular assays measuring guanosine triphosphate gamma sulfur binding [7].
At cannabinoid receptor subtype 2, cannabidiolic acid demonstrates similar weak binding characteristics with a displacement constant of approximately 100 nanomolar [7]. The functional consequences include reduced activation of the extracellular signal-regulated kinase pathway and diminished coupling to inhibitory guanine nucleotide-binding proteins. These effects suggest that cannabidiolic acid may function as a weak inverse agonist or negative allosteric modulator at cannabinoid receptor subtype 2 [9] [10].
Cannabidiolic acid exhibits weak inhibitory activity against fatty acid amide hydrolase with an inhibitory concentration producing fifty percent inhibition greater than 100 micromolar [11]. This relatively high concentration requirement suggests that direct fatty acid amide hydrolase inhibition is unlikely to contribute significantly to the compound's pharmacological effects at therapeutically relevant concentrations. However, chronic administration may lead to cumulative effects on anandamide metabolism.
The compound shows no significant direct inhibition of monoacylglycerol lipase, the primary enzyme responsible for 2-arachidonoylglycerol degradation [11]. This selectivity pattern differs from cannabidiol, which demonstrates broader enzyme inhibitory activity across multiple endocannabinoid metabolic pathways.
Recent pharmacokinetic studies reveal that cannabidiolic acid plasma concentrations increase fourteen-fold when administered in cannabis extracts compared to isolated compound administration [8]. This enhancement results from cannabinoid-cannabinoid interactions at breast cancer resistance protein transporters, where compounds such as cannabigerol and delta-9-tetrahydrocannabinol inhibit cannabidiolic acid efflux. These findings suggest that endogenous cannabinoids may modulate cannabidiolic acid bioavailability through transporter-mediated mechanisms.
The breast cancer resistance protein transporter system represents a novel mechanism by which endocannabinoid system components can influence cannabidiolic acid pharmacokinetics. This interaction provides a molecular basis for the entourage effect observed in whole cannabis extracts, where minor cannabinoids enhance the bioavailability and efficacy of major compounds [8].
Cannabidiolic acid demonstrates significant activity at multiple non-cannabinoid receptor targets distributed throughout the peripheral nervous system, contributing to its diverse pharmacological profile. These interactions encompass neurotransmitter receptors, ion channels, and nuclear receptors that collectively mediate the compound's therapeutic effects [12] [13] [14].
Cannabidiolic acid exhibits enhanced activation properties at peripheral serotonin receptor subtype 1A [15] [16]. Functional studies demonstrate that the compound increases the maximum efficacy of 8-hydroxy-2-(di-n-propylamino)tetralin, a selective serotonin receptor subtype 1A agonist, in both rat brainstem and human receptor preparations. This positive modulatory effect occurs at concentrations ranging from 0.01 to 0.1 milligrams per kilogram in vivo [15].
The mechanism involves binding to an allosteric site that enhances receptor-ligand interactions without directly competing with endogenous serotonin. This enhancement contributes to the compound's anxiolytic and anti-nausea effects, as serotonin receptor subtype 1A activation facilitates stress adaptation and reduces autonomic responses to aversive stimuli [17]. In peripheral tissues, this interaction modulates enteric nervous system function and gastrointestinal motility.
Cannabidiolic acid demonstrates complex interactions with peripheral adenosine receptors, exhibiting both direct and indirect modulatory effects. At adenosine A1 receptors in cardiac tissue, the compound produces indirect agonist effects through inhibition of equilibrative nucleoside transporters [18]. This mechanism leads to increased extracellular adenosine concentrations, resulting in enhanced adenosine A1 receptor activation and subsequent cardioprotective effects.
Conversely, at adenosine A2A receptors, cannabidiolic acid functions as a negative allosteric modulator [19]. The compound reduces receptor coupling to stimulatory guanine nucleotide-binding proteins and decreases cyclic adenosine monophosphate generation without binding to the orthosteric site. This modulation contributes to anti-inflammatory responses in peripheral tissues, as adenosine A2A receptor activation typically promotes inflammatory mediator release from immune cells.
Cannabidiolic acid demonstrates selective inhibition of cyclooxygenase-2 with an inhibitory concentration producing fifty percent inhibition of approximately 2 micromolar [20]. This selectivity for cyclooxygenase-2 over cyclooxygenase-1 suggests anti-inflammatory activity without significant gastrointestinal toxicity associated with non-selective cyclooxygenase inhibition.
The mechanism involves suppression of cyclooxygenase-2 expression through interference with activator protein-1 transcriptional activity [21]. Additionally, cannabidiolic acid enhances peroxisome proliferator-activated receptor beta/delta antagonist-mediated inhibition of cyclooxygenase-2 expression, indicating multiple pathways of anti-inflammatory action. This dual mechanism provides sustained anti-inflammatory effects in peripheral tissues affected by chronic inflammatory conditions.
Cannabidiolic acid exhibits state-dependent inhibition of voltage-gated sodium channels, particularly sodium channel subtype 1.7, with a dissociation constant of approximately 50 nanomolar for binding to the inactivated state. Structural studies reveal two distinct binding sites: one in the fenestration near the upper pore and another adjacent to the inactivated isoleucine/phenylalanine/methionine motif position on the linker between repeats three and four.
This state-dependent binding mechanism stabilizes the inactivated channel conformation, reducing neuronal excitability without affecting normal action potential generation. The selectivity for the inactivated state provides a therapeutic advantage for treating neuropathic pain conditions, where sodium channels exhibit altered inactivation kinetics. In peripheral sensory neurons, this interaction contributes to the compound's analgesic effects by reducing ectopic discharge and hyperexcitability associated with nerve injury.
Although cannabidiolic acid does not directly bind to gamma-aminobutyric acid subtype A receptors, it enhances inhibitory neurotransmission through indirect mechanisms involving endocannabinoid modulation. The compound influences 2-arachidonoylglycerol levels, which directly potentiate gamma-aminobutyric acid subtype A receptors at low gamma-aminobutyric acid concentrations.
Irritant;Health Hazard